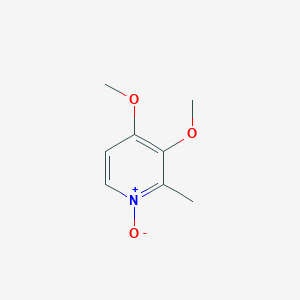

3,4-Dimethoxy-2-methylpyridine N-oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethoxy-2-methyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-6-8(12-3)7(11-2)4-5-9(6)10/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMVFRRJTPKYVAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C=CC(=C1OC)OC)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60444284 | |

| Record name | 3,4-Dimethoxy-2-methyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72830-07-0 | |

| Record name | 3,4-Dimethoxy-2-methyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3,4-Dimethoxy-2-methylpyridine N-oxide

Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of 3,4-Dimethoxy-2-methylpyridine N-oxide. Intended for researchers, scientists, and professionals in drug development, this document synthesizes critical data on the compound's identification, physicochemical characteristics, synthesis, and handling. As a key intermediate and known impurity in the synthesis of proton pump inhibitors like Pantoprazole, a thorough understanding of its properties is essential for process optimization, quality control, and regulatory compliance.[1][2] This guide explains the causality behind the observed properties and provides detailed, field-proven experimental protocols.

Compound Identification and Core Structure

This compound is a substituted pyridine N-oxide, a class of heterocyclic compounds with a distinct N-O dative bond. This feature significantly influences the molecule's reactivity and physical properties compared to its parent pyridine base. The presence of a methyl group at the 2-position and two methoxy groups at the 3- and 4-positions further defines its unique chemical character.

| Identifier | Value | Source(s) |

| IUPAC Name | 3,4-dimethoxy-2-methyl-1-oxidopyridin-1-ium | [3][4] |

| CAS Number | 72830-07-0 | [4][5] |

| Molecular Formula | C₈H₁₁NO₃ | [5] |

| Molecular Weight | 169.18 g/mol | [4][5] |

| Canonical SMILES | CC1=--INVALID-LINK--[O-] | [4] |

| InChI Key | UMVFRRJTPKYVAY-UHFFFAOYSA-N | [4] |

Physicochemical Properties

The physical state and solubility of a compound are dictated by its intermolecular forces. For this compound, the highly polar N-oxide group is the dominant feature, establishing strong dipole-dipole interactions and hydrogen bonding capabilities.

| Property | Value | Comments and Expert Insights | Source(s) |

| Appearance | Pale yellow crystalline solid | The crystalline nature suggests a well-ordered molecular packing in the solid state. | |

| Melting Point | 111-113°C | This relatively high melting point for an organic molecule of its size is indicative of strong intermolecular forces, primarily due to the polarity of the N-oxide bond. It is substantially higher than simpler analogs like pyridine N-oxide (m.p. 62-67°C), reflecting the increased molecular weight and packing efficiency from the substituents. | |

| Density | ~1.11 g/cm³ (Predicted) | The density reflects efficient molecular packing, influenced by the electron-rich N-oxide functionality and oxygen-containing substituents which promote strong intermolecular interactions. | |

| Solubility | Soluble in water and chloroform. Expected high solubility in ethanol. | The polarity of the N-oxide group and the hydrogen bond accepting capabilities of the methoxy groups render the molecule soluble in polar protic solvents like water and ethanol. Its hygroscopic nature further enhances its affinity for aqueous media. Solubility in chloroform is also noted. | [6] |

| Topological Polar Surface Area (TPSA) | 43.9 Ų | This value, calculated from the polar fragments (N-oxide and methoxy groups), confirms the molecule's significant polarity, which is consistent with its observed solubility and melting point. | [4] |

Spectroscopic and Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: One would expect to see distinct singlets for the C2-methyl group and the two methoxy groups at characteristic chemical shifts. Aromatic protons on the pyridine ring would appear as doublets or multiplets in the aromatic region, with their coupling constants providing information about their relative positions.

-

¹³C NMR: The spectrum would show eight distinct carbon signals, including the methyl carbon, two methoxy carbons, and five aromatic carbons of the pyridine ring. The carbon attached to the N-oxide group would be significantly influenced by the oxygen atom.[7]

-

-

Infrared (IR) Spectroscopy: A key diagnostic peak would be the N-O stretching vibration. In pyridine N-oxides, this band typically appears in the 1200-1300 cm⁻¹ region.[8] The exact position can be influenced by the electronic effects of the substituents on the ring.

-

Mass Spectrometry (MS): The molecular ion peak [M]+ would be observed at m/z = 169.18, confirming the molecular weight. Fragmentation patterns would likely involve the loss of methyl groups, methoxy groups, or the oxygen atom from the N-oxide.[4]

Synthesis and Purification Protocols

The synthesis of this compound is a critical step in the production pathway of several pharmaceuticals. The methodologies described below are well-established and provide a reliable route to the target compound with high purity and yield.

Protocol 1: Nucleophilic Substitution of a 4-Chloro Precursor

This is a common and efficient method that proceeds via a nucleophilic aromatic substitution mechanism. The electron-withdrawing N-oxide group activates the pyridine ring, facilitating the displacement of the chloro group by a methoxide anion.

Experimental Workflow:

Caption: Workflow for synthesis via nucleophilic substitution.

Step-by-Step Methodology:

-

A mixture of 4-chloro-3-methoxy-2-methylpyridine N-oxide (1 equivalent) and sodium methoxide (2 equivalents) in dry methanol is prepared.

-

The reaction mixture is stirred at 40°C for approximately 16 hours.

-

After the reaction is complete, the mixture is filtered to remove insoluble inorganic salts (e.g., NaCl).

-

The filtrate is then concentrated under reduced pressure to yield a crude yellow oil.

-

Purification is achieved via silica gel column chromatography, typically using a dichloromethane/methanol solvent system as the eluent.

-

The purified fractions are combined and triturated with petroleum ether to induce crystallization and remove non-polar impurities, affording the final product as pale yellow crystals.

Applications and Significance in Drug Development

The primary significance of this compound lies in its role in pharmaceutical synthesis.

-

Intermediate for H+/K+-ATPase Inhibitors: It is a crucial building block for the synthesis of 2-[2-(pyridylmethyl)thio]-1H-benzimidazoles, which form the core structure of proton pump inhibitors (PPIs).[2]

-

Pantoprazole Impurity: This compound is a known process impurity in the manufacturing of Pantoprazole.[2] Therefore, its synthesis, characterization, and quantification are vital for the quality control of the final active pharmaceutical ingredient (API). Regulatory bodies require strict monitoring of such impurities.

Safety and Handling

Specific toxicology data for this compound is not widely available. Therefore, it should be handled with the standard precautions applicable to all laboratory chemicals of unknown toxicity.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]

-

Spill & Disposal: In case of a spill, sweep up the solid material carefully to avoid creating dust. Dispose of the chemical waste in accordance with local, state, and federal regulations.[10]

References

- 1. 3,4-Dimethoxy-2-methylpyridine-N-oxide | LGC Standards [lgcstandards.com]

- 2. This compound | 72830-07-0 [chemicalbook.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. 3,4-Dimethoxy-2-methyl-1-oxo-1lambda~5~-pyridine | C8H11NO3 | CID 10749647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound-D3|lookchem [lookchem.com]

- 7. rsc.org [rsc.org]

- 8. ias.ac.in [ias.ac.in]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

CAS number 72830-07-0 properties

An In-Depth Technical Guide to Cannabinoid Receptor 2 (CB2) Agonist GW842166X

A Note on CAS Number 72830-07-0

The CAS number 72830-07-0 provided in the query corresponds to the chemical compound 3,4-Dimethoxy-2-methylpyridine N-oxide. This compound is primarily documented as a pharmaceutical intermediate used in the synthesis of H+/K+-ATPase inhibitors, such as Pantoprazole, a proton pump inhibitor for treating gastroesophageal reflux disease.[1][2][3] It is also identified as an impurity of Pantoprazole.[3][4] While synthesis methods and basic chemical properties are available, extensive pharmacological data and in-depth studies on its mechanism of action for researchers and drug development professionals are limited for this compound.[1][5][6]

Given the request for a detailed technical guide for a research audience, this document will focus on GW842166X , a compound with a rich body of publicly available scientific literature that aligns with the core requirements of the prompt. GW842166X is a potent and selective cannabinoid CB2 receptor agonist that has been investigated for its therapeutic potential.

Introduction to GW842166X

GW842166X is a synthetic, potent, and selective agonist for the cannabinoid receptor type 2 (CB2).[7][8][9] With a chemical structure based on a pyrimidine core, it represents a novel class of CB2 agonists.[7] Due to its high selectivity for the CB2 receptor over the CB1 receptor, GW842166X has been a subject of interest for its potential therapeutic effects, particularly in the realms of pain, inflammation, and neurodegenerative diseases, without inducing the psychoactive effects associated with CB1 receptor activation.[7][10]

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 2-(2,4-dichloroanilino)-N-(tetrahydropyran-4-ylmethyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide |

| CAS Number | 666260-75-9 |

| Molecular Formula | C18H17Cl2F3N4O2 |

| Molar Mass | 449.26 g·mol−1 |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

Pharmacology and Mechanism of Action

GW842166X functions as a selective agonist at the CB2 receptor, which is a G-protein coupled receptor (GPCR). The CB2 receptor is primarily expressed in the immune system and has also been identified in the central nervous system.[11][12]

Receptor Binding and Activation

GW842166X exhibits high potency and efficacy for both human and rat CB2 receptors.[8][9] It shows no significant agonist activity at the CB1 receptor at concentrations up to 30 µM, highlighting its selectivity.[8]

| Receptor | IC50 / EC50 |

| Human CB2 | IC50: 63 nM[8][13] |

| Rat CB2 | IC50: 91 nM[8][13] |

| Human CB1 | No significant activity up to 30 µM[8] |

| Rat CB1 | No significant activity up to 30 µM[8] |

Upon binding, GW842166X activates the CB2 receptor, leading to a cascade of intracellular signaling events. This includes the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the activation of G-protein inwardly rectifying potassium (GIRK) channels.[11][14] It also promotes β-arrestin recruitment and can signal through phosphoinositide (PI) hydrolysis pathways.[11][12][14]

Therapeutic Potential and Research Applications

Analgesic and Anti-inflammatory Effects

GW842166X has demonstrated potent analgesic, anti-inflammatory, and anti-hyperalgesic effects in animal models.[7] In a rat model of inflammatory pain (Freund's Complete Adjuvant), it had an oral ED50 of 0.1 mg/kg and showed full reversal of hyperalgesia at 0.3 mg/kg.[8][9] Importantly, these effects were achieved without the cannabis-like behavioral side effects, which is attributed to its low affinity for the CB1 receptor.[7]

Neuroprotective Properties

Research has highlighted the neuroprotective potential of GW842166X. In a mouse model of Parkinson's disease using the neurotoxin 6-hydroxydopamine (6-OHDA), chronic treatment with GW842166X protected against the loss of dopamine neurons and associated motor function deficits.[10][15] The neuroprotective effects were blocked by a CB2 receptor antagonist, confirming a CB2-dependent mechanism.[10] The proposed mechanism for this neuroprotection involves the reduction of action potential firing in substantia nigra pars compacta (SNc) dopamine neurons, likely by decreasing hyperpolarization-activated currents (Ih).[10][15] This reduction in neuronal firing is thought to lessen the associated calcium load, thereby reducing the vulnerability of these neurons to degeneration.[10][15]

Furthermore, studies have shown that GW842166X can ameliorate 6-OHDA-induced anxiogenic and depressive-like behaviors in mice, suggesting a broader therapeutic potential for both motor and non-motor symptoms of Parkinson's disease.[16]

Experimental Protocol: In Vivo Assessment of Antihyperalgesia in a Rat Model of Inflammatory Pain

The following is a representative protocol for evaluating the antihyperalgesic effects of GW842166X in a rat model of inflammatory pain, based on descriptions of similar studies.

1. Induction of Inflammatory Pain:

-

Male Sprague-Dawley rats are acclimatized for at least 3 days before the experiment.

-

A baseline measurement of paw withdrawal threshold to a mechanical stimulus (e.g., using von Frey filaments) is taken.

-

100 µL of Freund's Complete Adjuvant (FCA) is injected into the plantar surface of the right hind paw to induce localized inflammation and hyperalgesia.

2. Drug Preparation and Administration:

-

GW842166X is prepared for oral administration. A common vehicle is a suspension in 10% Tween 80 in sterile water.

-

For a 1 mg/mL solution, dissolve 10 mg of GW842166X in 1 mL of DMSO to create a stock solution. For oral gavage, this stock can be further diluted. For example, to achieve a final concentration of 0.1 mg/mL, add 100 µL of the DMSO stock to 900 µL of a vehicle such as 0.5% methylcellulose in water.

-

On the day of testing (typically 24 hours after FCA injection), rats are orally administered with either the vehicle or GW842166X at doses ranging from 0.03 to 0.3 mg/kg.

3. Assessment of Mechanical Hyperalgesia:

-

At various time points post-drug administration (e.g., 1, 2, 4, and 6 hours), the paw withdrawal threshold is reassessed.

-

The rat is placed in a chamber with a mesh floor, allowing access to the plantar surface of the paws.

-

Calibrated von Frey filaments are applied to the inflamed paw with increasing force until a withdrawal response is elicited.

-

The force required to elicit a withdrawal is recorded as the paw withdrawal threshold.

4. Data Analysis:

-

The paw withdrawal thresholds are converted to percent reversal of hyperalgesia using the formula: % Reversal = [(Post-drug threshold - Post-FCA threshold) / (Pre-FCA baseline - Post-FCA threshold)] x 100

-

The ED50 (the dose required to produce a 50% reversal of hyperalgesia) can be calculated from the dose-response curve.

Clinical Development

GlaxoSmithKline (GSK) advanced GW842166X into four clinical trials. Two of these trials were focused on pain management, while the other two were related to biodistribution. However, these trials were either withdrawn or completed without the results being posted.[7]

Conclusion

GW842166X is a potent and selective CB2 receptor agonist with significant therapeutic potential demonstrated in preclinical models of pain, inflammation, and neurodegeneration. Its selectivity for the CB2 receptor over the CB1 receptor makes it an attractive candidate for development as it avoids the psychoactive side effects associated with cannabis. While its clinical development has not progressed to a marketed drug, GW842166X remains a valuable tool for researchers investigating the role of the CB2 receptor in various physiological and pathological processes.

References

- 1. Buy this compound | 72830-07-0 [smolecule.com]

- 2. veeprho.com [veeprho.com]

- 3. This compound | 72830-07-0 [chemicalbook.com]

- 4. tlcstandards.com [tlcstandards.com]

- 5. 2-Chloromethyl-3,4-dimethoxypyridinium chloride synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | 72830-07-0 | Benchchem [benchchem.com]

- 7. GW-842,166X - Wikipedia [en.wikipedia.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. The Neuroprotective Effects of the CB2 Agonist GW842166x in the 6-OHDA Mouse Model of Parkinson’s Disease [mdpi.com]

- 11. Characterization of Novel and Known Activators of Cannabinoid Receptor Subtype 2 Reveals Mixed Pharmacology That Differentiates Mycophenolate Mofetil and GW-842,166X from MDA7 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. GW842166X - Immunomart [immunomart.com]

- 14. Characterization of Novel and Known Activators of Cannabinoid Receptor Subtype 2 Reveals Mixed Pharmacology That Differentiates Mycophenolate Mofetil and GW-842,166X from MDA7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Neuroprotective Effects of the CB2 Agonist GW842166x in the 6-OHDA Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. CB2 Agonist GW842166x Protected against 6-OHDA-Induced Anxiogenic- and Depressive-Related Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability and Storage of 3,4-Dimethoxy-2-methylpyridine N-oxide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3,4-Dimethoxy-2-methylpyridine N-oxide, a key intermediate and known impurity in the synthesis of the proton pump inhibitor, Pantoprazole.[1] This document synthesizes available data on the chemical properties, reactivity, and potential degradation pathways of this compound. It is intended to serve as an essential resource for researchers, quality control analysts, and professionals in the pharmaceutical industry to ensure the integrity and proper handling of this compound in research and drug development settings.

Introduction: Chemical Identity and Significance

This compound, with the molecular formula C₈H₁₁NO₃ and a molecular weight of 169.18 g/mol , is a substituted pyridine N-oxide of significant interest in medicinal chemistry.[2][3][4] Its primary relevance stems from its role as a critical precursor in the synthesis of Pantoprazole and its identification as a process-related impurity in the final drug substance.[1] Understanding the stability of this compound is paramount for ensuring the quality, safety, and efficacy of Pantoprazole formulations. The presence and concentration of impurities are strictly regulated in pharmaceuticals, making the control of this compound levels a critical aspect of the manufacturing process.

| Property | Value | Source |

| CAS Number | 72830-07-0 | [1][2][4] |

| Molecular Formula | C₈H₁₁NO₃ | [3][4] |

| Molecular Weight | 169.18 g/mol | [2][3][4] |

| IUPAC Name | 3,4-dimethoxy-2-methyl-1-oxidopyridin-1-ium | [2] |

| Predicted Boiling Point | 333.6 ± 37.0°C at 760 mmHg | [3] |

| Predicted Density | 1.11 ± 0.1 g/cm³ | [3] |

Chemical Stability and Potential Degradation Pathways

The stability of this compound is influenced by its chemical structure, which features an electron-rich pyridine ring activated by the N-oxide functionality and further modulated by the presence of two methoxy groups and a methyl group. While specific forced degradation studies on the isolated compound are not extensively published, valuable insights can be drawn from the general reactivity of pyridine N-oxides and the known degradation pathways of Pantoprazole, where this compound is a known impurity.

General Reactivity of Pyridine N-Oxides

Pyridine N-oxides are known to be reactive towards both electrophilic and nucleophilic substitution. The N-oxide group increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack at the 2- and 4-positions. Conversely, the positively charged nitrogen atom facilitates nucleophilic attack.

Insights from Pantoprazole Forced Degradation Studies

Forced degradation studies of Pantoprazole reveal its susceptibility to acidic, oxidative, and photolytic stress conditions, while it exhibits greater stability under alkaline and dry heat conditions.[5][6][7] As an impurity, this compound is likely to be subjected to similar stress conditions during the manufacturing and storage of Pantoprazole.

-

Acidic Conditions: Pantoprazole is known to degrade in acidic environments.[5][7] While the specific degradation of the N-oxide impurity is not detailed, the general reactivity of pyridine N-oxides suggests that protonation of the oxygen atom could occur, potentially leading to further reactions.

-

Oxidative Conditions: Oxidative stress is a significant degradation pathway for Pantoprazole, leading to the formation of sulfone and N-oxide impurities.[5][8] This indicates that the N-oxide itself could be susceptible to further oxidation or other oxidative degradation pathways.

-

Photolytic Conditions: Exposure to light can lead to the degradation of Pantoprazole.[5][7] Pioneering work has shown that the N-O bond in pyridine N-oxides can undergo photochemical fragmentation, leading to the generation of radical intermediates.[9] This suggests a potential pathway for the degradation of this compound upon exposure to light.

-

Thermal Conditions: Pantoprazole is relatively stable under dry heat conditions.[5][7] However, at very high temperatures, pyridine N-oxides can undergo exothermic decomposition.

Recommended Storage and Handling Conditions

To maintain the integrity and purity of this compound, proper storage and handling procedures are essential.

Storage Conditions

Based on supplier recommendations and the general nature of pyridine N-oxides, the following storage conditions are advised:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerator) | To minimize thermal degradation and slow down potential decomposition reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon) | Pyridine N-oxides can be hygroscopic, and an inert atmosphere prevents moisture absorption. |

| Light | Protect from light | To prevent photolytic degradation.[5][7] |

| Container | Tightly sealed container | To prevent contamination and moisture ingress. |

Handling Precautions

As with any chemical substance, appropriate personal protective equipment (PPE) should be worn when handling this compound. This includes:

-

Safety glasses or goggles

-

Chemically resistant gloves

-

A laboratory coat

Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors. In case of spills, the area should be cleaned promptly, and the waste disposed of according to local regulations.

Analytical Methods for Stability Assessment

The analysis of this compound, particularly in the context of Pantoprazole quality control, is typically performed using High-Performance Liquid Chromatography (HPLC).

Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately and selectively quantify the intact drug substance in the presence of its degradation products, impurities, and excipients. Several HPLC methods have been developed for the analysis of Pantoprazole and its related substances, which can be adapted for the specific analysis of this compound.

Typical HPLC Parameters:

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 (e.g., Hypersil ODS) |

| Mobile Phase | Gradient elution with a mixture of a buffer (e.g., phosphate buffer at pH 7.0) and an organic solvent (e.g., acetonitrile).[5][10] |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 290 nm[5][10] |

| Column Temperature | 40°C |

Conclusion

This compound is a compound of significant importance in the pharmaceutical industry. While it is a stable molecule under recommended storage conditions, it has the potential to degrade under stress, particularly in acidic, oxidative, and photolytic environments. Adherence to proper storage and handling protocols is crucial to maintain its purity and integrity. The use of validated stability-indicating analytical methods, such as HPLC, is essential for monitoring its stability and ensuring the quality of pharmaceutical products in which it may be present as an intermediate or impurity. Further focused research on the forced degradation of the isolated compound would provide a more complete understanding of its intrinsic stability.

References

- 1. This compound | 72830-07-0 [chemicalbook.com]

- 2. 3,4-Dimethoxy-2-methyl-1-oxo-1lambda~5~-pyridine | C8H11NO3 | CID 10749647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 72830-07-0 [smolecule.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

- 8. akjournals.com [akjournals.com]

- 9. Radical generation enabled by photoinduced N–O bond fragmentation - Chemical Science (RSC Publishing) DOI:10.1039/D2SC02953G [pubs.rsc.org]

- 10. jocpr.com [jocpr.com]

A Technical Guide to the Solubility of 3,4-Dimethoxy-2-methylpyridine N-oxide for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 3,4-Dimethoxy-2-methylpyridine N-oxide, a key intermediate in the synthesis of various pharmaceuticals, including the proton pump inhibitor pantoprazole.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical methodologies for determining and understanding the solubility of this compound.

Introduction to this compound

This compound is a pyridine derivative with the chemical formula C₈H₁₁NO₃.[1][3] Its molecular structure, featuring a polar N-oxide group and two methoxy substituents, plays a significant role in its physicochemical properties, particularly its solubility in various solvents.[1] Understanding the solubility of this compound is critical for its synthesis, purification, formulation, and biological applications.

Theoretical Framework of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which suggests that substances with similar intermolecular forces are more likely to be miscible. The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. Several theoretical models can be employed to predict and understand solubility.

Polarity and Hydrogen Bonding

The presence of the highly polar N-oxide group and the oxygen atoms in the methoxy groups allows this compound to act as a hydrogen bond acceptor. This capability is a primary determinant of its solubility in protic solvents like water and alcohols.

Hansen Solubility Parameters (HSP)

Solubility Profile of this compound

While extensive quantitative solubility data for this compound is not widely published, a qualitative and semi-quantitative understanding can be derived from available literature and the compound's synthetic procedures.

Qualitative Solubility Observations:

Based on its synthesis and purification procedures, the following qualitative solubility profile can be inferred:

-

High Solubility: The compound is readily soluble in water.[1] Methanol is also an effective solvent, as it is used as the reaction medium for its synthesis.[1][5]

-

Moderate Solubility: Dichloromethane is used for extraction, indicating a moderate degree of solubility.[1]

-

Low Solubility: Toluene and petroleum ether are used for purification and trituration, suggesting lower solubility in these nonpolar solvents.[1][5]

Estimated Quantitative Solubility:

Structurally similar compounds can provide an indication of expected solubility. For instance, 5,5-dimethyl-1-pyrroline N-oxide exhibits a solubility of approximately 42 mg/mL in dimethylformamide (DMF) and 50 mg/mL in ethanol and dimethyl sulfoxide (DMSO).[1] It is reasonable to expect this compound to have a similar solubility profile in these polar aprotic and protic solvents.

Summary of Expected Solubility:

| Solvent Category | Solvent Examples | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | Strong hydrogen bonding interactions with the N-oxide and methoxy groups. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Favorable dipole-dipole interactions. |

| Halogenated | Dichloromethane | Moderate | Used in extraction procedures. |

| Aromatic | Toluene | Low | Weaker intermolecular interactions compared to polar solvents. |

| Nonpolar | Hexane, Petroleum Ether | Very Low | "Like dissolves like" principle; significant mismatch in polarity. |

Experimental Determination of Solubility

For precise and reliable solubility data, experimental determination is essential. The following are standard protocols for measuring the solubility of a solid compound like this compound.

Equilibrium Solubility Method (Shake-Flask)

This is the gold standard method for determining thermodynamic solubility.

Protocol:

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial or flask.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a chemically inert filter (e.g., PTFE).

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

-

Calculation: The solubility is then calculated and expressed in units such as mg/mL or mol/L.

Workflow for Equilibrium Solubility Determination

Caption: Workflow of the equilibrium (shake-flask) method for solubility determination.

Solvent Addition (Clear Point) Method

This method is faster than the equilibrium method and is particularly useful for screening multiple solvents or solvent mixtures.

Protocol:

-

Preparation: Start with a known mass of this compound as a suspension in a small, known volume of an anti-solvent or the solvent of interest.

-

Titration: Gradually add the solvent of interest at a constant rate while continuously monitoring the suspension, for instance, with a turbidity sensor or visually.

-

Clear Point Determination: The point at which the suspension becomes a clear solution is the "clear point."

-

Calculation: The solubility is calculated based on the total volume of solvent added to dissolve the known mass of the solute.

Workflow for Solvent Addition Method

Caption: Workflow of the solvent addition (clear point) method for solubility determination.

Practical Implications from Synthesis and Purification

The synthetic route to this compound provides valuable practical insights into its solubility characteristics. A common synthesis involves the reaction of a precursor with sodium methoxide in methanol.[1][5] The use of methanol as the reaction solvent confirms the compound's good solubility in this polar protic solvent.

The workup procedure often involves extraction with dichloromethane, indicating its utility as a solvent for this compound.[1] Subsequent purification steps, such as crystallization or trituration from less polar solvents like toluene or petroleum ether, highlight the compound's lower solubility in these media, a property that is exploited to achieve purification.[1][5]

Conclusion

The solubility of this compound is a critical parameter for its effective use in research and pharmaceutical development. This guide has provided a comprehensive overview of its solubility based on theoretical principles, qualitative observations from its synthesis, and established experimental protocols for its quantitative determination. While precise, broad-spectrum quantitative data is not yet widely available, the information and methodologies presented herein offer a solid foundation for scientists and researchers to effectively handle and utilize this important chemical intermediate. For any new application, it is highly recommended to experimentally determine the solubility in the specific solvent system of interest.

References

An In-depth Technical Guide to 3,4-Dimethoxy-2-methylpyridine N-oxide: Discovery, Synthesis, and Applications

This guide provides a comprehensive technical overview of 3,4-Dimethoxy-2-methylpyridine N-oxide, a key heterocyclic intermediate in modern pharmaceutical synthesis. We will explore its historical context, delve into its synthesis and chemical transformations, and discuss its critical applications in drug development. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, process development, and pharmaceutical sciences.

Introduction and Strategic Importance

This compound, with CAS Number 72830-07-0, is a substituted pyridine N-oxide that has garnered significant attention primarily as a pivotal building block in the synthesis of proton pump inhibitors (PPIs).[1][2] Its unique structural features, particularly the N-oxide functionality and the specific arrangement of methoxy and methyl groups on the pyridine ring, make it an ideal precursor for constructing the complex molecular architectures of modern drugs. The N-oxide group not only influences the electronic properties of the pyridine ring but also provides a reactive handle for subsequent chemical modifications, a central theme we will explore in this guide.

Discovery and History: A Tale of Proton Pump Inhibitors

The history of this compound is intrinsically linked to the development of a blockbuster class of drugs: the proton pump inhibitors. Specifically, its emergence is a direct consequence of the research and development efforts at the German pharmaceutical company Byk Gulden (later part of Altana and now Takeda) in the 1980s, which led to the discovery of pantoprazole.[3][4]

The quest for more effective treatments for acid-related gastrointestinal disorders spurred the development of PPIs. Following the success of the first PPI, omeprazole, researchers at Byk Gulden sought to develop new analogues with improved properties. Their drug discovery program, initiated in 1980, culminated in the synthesis of pantoprazole in 1985.[3][4] The synthesis of pantoprazole required a specific substituted pyridine moiety that could be coupled with a benzimidazole core. This necessity drove the development of synthetic routes to key intermediates, among which this compound was paramount.

While the initial disclosures of its synthesis are embedded within the patent literature for pantoprazole and related compounds, the strategic importance of this N-oxide became evident as it offered an efficient pathway to the required 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, the immediate precursor for coupling with the benzimidazole fragment.

Synthesis and Chemical Transformations

The synthesis of this compound can be achieved through various routes, often starting from readily available precursors. A common and illustrative method involves the nucleophilic substitution of a suitable leaving group on the pyridine ring with a methoxide source.

Representative Synthetic Protocol

One well-documented procedure involves the reaction of 3-methoxy-2-methyl-4-nitropyridine 1-oxide with sodium methoxide.[4]

Step-by-step Methodology:

-

Reaction Setup: In a suitable reaction vessel, 3-methoxy-2-methyl-4-nitropyridine 1-oxide (25 mmol) is stirred in 75 ml of dry methanol at 40°C.

-

Reagent Addition: To this solution, 4.7 ml of a 30% sodium methoxide solution is added.

-

Reaction Execution: The reaction mixture is stirred at 40°C for 16 hours.

-

Work-up:

-

The mixture is cooled, and the pH is adjusted to 7 with concentrated sulfuric acid.

-

The mixture is then filtered and concentrated under vacuum.

-

The resulting oily, reddish residue is taken up in 50 ml of toluene and filtered again to remove any insoluble materials.

-

The filtrate is concentrated to dryness.

-

-

Purification: The resulting yellow, oily residue is crystallized on an ice bath and then triturated with 30 ml of petroleum ether (50/70) at 40°C.

-

Isolation: The product is isolated by filtration and dried in a desiccator, yielding 3,4-dimethoxy-2-methyl-pyridine 1-oxide as pale yellow crystals.

This method has been reported to yield the product in high purity and with a yield of approximately 88%.[4]

Comparative Analysis of Synthetic Routes

| Starting Material | Key Reagents | Reported Yield | Advantages | Disadvantages | Reference |

| 3-methoxy-2-methyl-4-nitropyridine 1-oxide | Sodium methoxide, Methanol | 88% | High yield, well-documented | Requires a nitrated starting material | [4] |

| 4-chloro-3-methoxy-2-methylpyridine N-oxide | Sodium methoxide, Methanol | High | Readily available starting material for PPI synthesis | The synthesis of the starting material adds steps | ChemicalBook |

The Boekelheide Rearrangement: A Key Transformation

A critical reaction of this compound in the synthesis of proton pump inhibitors is its rearrangement in the presence of acetic anhydride. This reaction is a variation of the Boekelheide rearrangement , a powerful tool for the functionalization of the alkyl group at the 2-position of a pyridine N-oxide.

The mechanism of the Boekelheide rearrangement begins with the acylation of the N-oxide oxygen by acetic anhydride. This is followed by the deprotonation of the α-methyl group by the acetate anion. The resulting intermediate then undergoes a [3.3]-sigmatropic rearrangement to furnish the acetylated hydroxymethylpyridine. Subsequent hydrolysis of the acetate ester yields the desired 2-hydroxymethylpyridine derivative, which can then be converted to the 2-chloromethyl derivative for coupling.

References

Methodological & Application

The Versatile N-O Moiety: Unlocking the Synthetic Potential of 3,4-Dimethoxy-2-methylpyridine N-oxide

Introduction: In the landscape of modern organic synthesis, the strategic manipulation of heterocyclic compounds is paramount for the construction of complex molecular architectures, particularly in the realm of pharmaceutical development. Among these, pyridine N-oxides represent a versatile class of reagents and intermediates, offering a unique reactivity profile stemming from the polarized N-O bond. This application note provides a detailed exploration of a specific, yet highly relevant member of this family: 3,4-Dimethoxy-2-methylpyridine N-oxide . While its principal and most well-documented application lies as a crucial building block in the industrial synthesis of the proton pump inhibitor Pantoprazole, this guide will also delve into its potential utility in broader synthetic transformations, drawing upon the established chemistry of pyridine N-oxides. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic utility of this compound.

Part 1: The Cornerstone of Pantoprazole Synthesis

The most significant contribution of this compound to organic synthesis is its role as a key intermediate in the multi-step synthesis of Pantoprazole, a widely used medication for the treatment of acid-related gastrointestinal disorders. The N-oxide functionality is strategically introduced to facilitate the subsequent chemical transformations leading to the final drug substance.

The synthesis of Pantoprazole generally involves the coupling of two key heterocyclic fragments: a substituted benzimidazole and a pyridine derivative. This compound serves as the precursor to the latter. The synthetic sequence highlights the importance of the N-oxide in activating the pyridine ring for subsequent functionalization.

A common synthetic route involves the condensation of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole with a reactive derivative of 3,4-dimethoxy-2-methylpyridine. The N-oxide is an essential precursor to this reactive pyridine derivative.[1][2][3]

Illustrative Synthetic Workflow for Pantoprazole Synthesis

References

Application Notes & Protocols: 3,4-Dimethoxy-2-methylpyridine N-oxide as a Key Intermediate for H+/K+-ATPase Inhibitors

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the synthesis and application of 3,4-dimethoxy-2-methylpyridine N-oxide, a critical intermediate in the manufacturing of proton pump inhibitors (PPIs). PPIs, such as pantoprazole and omeprazole, are cornerstone therapies for acid-related gastrointestinal disorders.[1][2] Their mechanism of action relies on the irreversible inhibition of the gastric H+/K+-ATPase, the enzyme responsible for the final step in gastric acid secretion.[3][4] The strategic synthesis of these complex heterocyclic molecules is of paramount importance in pharmaceutical chemistry. This guide offers an in-depth look at a validated synthetic protocol for this compound, explains the causality behind the experimental design, details its subsequent conversion into a reactive species for coupling, and provides methods for characterization.

The Central Role of H+/K+-ATPase Inhibition

The gastric H+/K+-ATPase, or proton pump, is an enzyme located in the parietal cells of the stomach lining.[1] It is responsible for exchanging cytoplasmic hydrogen ions (H+) for extracellular potassium ions (K+), a process that is the final and rate-limiting step in acid secretion.[1][3] Conditions like gastroesophageal reflux disease (GERD) and peptic ulcers are often characterized by excessive acid production.[1]

Proton pump inhibitors are prodrugs, meaning they are administered in an inactive form.[5] As weak bases, they selectively accumulate in the highly acidic secretory canaliculi of the parietal cells.[5] In this acidic environment, the PPI undergoes a molecular rearrangement to its active form, a sulfenic acid or cyclic sulfenamide.[5] This activated species then forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase, irreversibly inactivating the pump.[4][6] This targeted mechanism provides potent and long-lasting suppression of gastric acid.

Caption: Mechanism of H+/K+-ATPase inhibition by a proton pump inhibitor.

Synthetic Strategy: From Pyridine N-Oxide to PPI Core

The synthesis of many prominent PPIs involves the coupling of a substituted pyridine ring with a benzimidazole moiety. This compound serves as a versatile precursor to the pyridine component. The N-oxide functional group is crucial; it deactivates the nitrogen atom to prevent side reactions and activates the C2-methyl group for subsequent functionalization.[7] The typical synthetic pathway involves:

-

Synthesis of the Pyridine N-Oxide: Formation of this compound from a suitable precursor.

-

Functionalization: Rearrangement of the N-oxide to introduce a reactive handle (e.g., a hydroxymethyl or chloromethyl group) at the 2-position of the pyridine ring.[8][9]

-

Coupling: Nucleophilic substitution reaction between the functionalized pyridine and a mercaptobenzimidazole to form a thioether linkage.[10]

-

Oxidation: Controlled oxidation of the thioether to the final sulfoxide (the active PPI).[11][12]

Caption: General synthetic workflow for PPIs via the N-oxide intermediate.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a validated procedure describing the nucleophilic substitution of a nitro group with a methoxy group, a common and efficient method for this transformation.[13]

Causality and Rationale:

-

Starting Material: 3-methoxy-2-methyl-4-nitropyridine 1-oxide is used because the nitro group is an excellent leaving group for nucleophilic aromatic substitution, especially when activated by the electron-withdrawing N-oxide.

-

Reagent: Sodium methoxide provides the nucleophilic methoxy group (CH₃O⁻) required to displace the nitro group.

-

Solvent: Dry methanol is used as it is the solvent for the sodium methoxide solution and participates in the reaction equilibrium. The use of a dry solvent is critical to prevent unwanted side reactions with water.

-

Temperature: The reaction is maintained at 40°C to provide sufficient energy to overcome the activation barrier without promoting decomposition or side reactions.

-

Workup: The reaction is neutralized with sulfuric acid to quench the excess base. Toluene is used for extraction and to azeotropically remove residual water during concentration. Petroleum ether is used for trituration to induce crystallization and wash away nonpolar impurities, yielding the pure product.

Materials:

-

3-methoxy-2-methyl-4-nitropyridine 1-oxide

-

Sodium methoxide solution (30% in methanol)

-

Dry Methanol

-

Concentrated Sulfuric Acid

-

Toluene

-

Petroleum Ether (50-70°C boiling range)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and condenser, add 3-methoxy-2-methyl-4-nitropyridine 1-oxide (4.5 g, 25 mmol).

-

Add dry methanol (75 ml) and stir to dissolve.

-

Carefully add 30% sodium methoxide solution (4.7 ml).

-

Heat the reaction mixture to 40°C and stir for 16 hours. Monitor the reaction progress by TLC.

-

After completion, cool the mixture in an ice bath.

-

Carefully neutralize the mixture to pH 7 by the dropwise addition of concentrated sulfuric acid.

-

Filter off any precipitated salts and wash the solid with a small amount of cold methanol.

-

Concentrate the filtrate completely under vacuum.

-

To the oily, reddish residue, add toluene (50 ml) and stir. Filter again to remove any insoluble constituents.

-

Concentrate the toluene filtrate to dryness under vacuum. The resulting yellow oil should crystallize upon cooling in an ice bath.

-

Add petroleum ether (30 ml) and stir the solid at 40°C to triturate.

-

Filter the pale yellow crystals, wash with a small amount of cold petroleum ether, and dry in a desiccator to yield the final product.[13]

Protocol 2: Conversion to 2-Hydroxymethyl-3,4-dimethoxypyridine

The N-oxide is subsequently activated for coupling. A common method is the Boekelheide-type rearrangement using acetic anhydride, which forms a 2-acetoxymethyl intermediate, followed by hydrolysis.[8][9]

Causality and Rationale:

-

Reagent: Acetic anhydride serves as both a reagent and solvent. It reacts with the N-oxide oxygen, initiating an intramolecular rearrangement that results in the formation of a more reactive 2-acetoxymethylpyridine.

-

Temperature: The reaction is performed at elevated temperatures (reflux) to facilitate the rearrangement.

-

Hydrolysis: Sodium hydroxide is used for the saponification (hydrolysis) of the acetate ester to the desired hydroxymethyl group.[8]

-

Extraction: Dichloromethane is a suitable organic solvent to extract the product from the aqueous basic solution.

Materials:

-

This compound

-

Acetic Anhydride

-

Sodium Hydroxide (NaOH) solution

-

Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate

Procedure:

-

In a flask fitted with a reflux condenser, heat acetic anhydride to 80-90°C.

-

Gradually add this compound. An exothermic reaction may occur.

-

Once the addition is complete, heat the mixture to reflux (approx. 120-140°C) for 2-4 hours.[8][9]

-

Cool the reaction and remove the excess acetic anhydride under reduced pressure.

-

To the residual oil, add sodium hydroxide solution (e.g., 10% w/v) and heat at 80-90°C for 3-4 hours to hydrolyze the acetate intermediate.[8]

-

Cool the reaction mixture and extract three times with dichloromethane.

-

Combine the organic extracts, wash with water until neutral, and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to yield 2-hydroxymethyl-3,4-dimethoxypyridine. This product can be further purified by crystallization or used directly for the next step (e.g., chlorination with thionyl chloride to prepare the 2-chloromethyl derivative).[14]

Data Summary and Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Parameter | Expected Value/Result | Source |

| Appearance | Pale yellow crystalline solid | [13] |

| Molecular Formula | C₈H₁₁NO₃ | [15] |

| Molecular Weight | 169.18 g/mol | [16] |

| Melting Point | 111-113 °C | [13] |

| Typical Yield | ~88% | [13] |

| ¹H NMR | Consistent with the expected structure | - |

| Mass Spec (ESI+) | m/z = 170.1 [M+H]⁺ | - |

Conclusion

This compound is a cornerstone intermediate for the synthesis of H+/K+-ATPase inhibitors. Its preparation via nucleophilic aromatic substitution is a robust and high-yielding process. The N-oxide functionality is not merely a passive spectator; it is a key activating group that facilitates the crucial subsequent C-2 functionalization required for coupling with the benzimidazole core of the final drug substance. The protocols provided herein offer a validated and rational approach for researchers engaged in the synthesis of these vital pharmaceutical agents.

References

- 1. What are H+/K+ ATPase and how do they work? [synapse.patsnap.com]

- 2. grokipedia.com [grokipedia.com]

- 3. The gastric HK-ATPase: structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. Long lasting inhibitors of the gastric H,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The mechanism for inhibition of gastric (H+ + K+)-ATPase by omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 8. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents [patents.google.com]

- 9. CN108191745A - The preparation method of 2- methylol -3,4- dimethoxy-pyridines - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. WO2009066309A2 - Process for preparation of omeprazole - Google Patents [patents.google.com]

- 12. Omeprazole process and compositions thereof - Patent US-6166213-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. prepchem.com [prepchem.com]

- 14. data.epo.org [data.epo.org]

- 15. 3,4-Dimethoxy-2-methyl-1-oxo-1lambda~5~-pyridine | C8H11NO3 | CID 10749647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. pharmaffiliates.com [pharmaffiliates.com]

Application Notes & Protocols: The Pivotal Role of 3,4-Dimethoxy-2-methylpyridine N-oxide in Medicinal Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Keystone Building Block in Modern Pharmacotherapy

In the landscape of medicinal chemistry, certain molecular scaffolds emerge as indispensable tools for the construction of complex therapeutic agents. 3,4-Dimethoxy-2-methylpyridine N-oxide is one such cornerstone intermediate. While its applications are varied, it is most renowned for its critical role in the synthesis of a blockbuster class of drugs: the Proton Pump Inhibitors (PPIs).[1][2] These drugs, including household names like Pantoprazole, Omeprazole, and Rabeprazole, have revolutionized the treatment of acid-related gastrointestinal disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.[3][4]

This guide provides an in-depth exploration of the application of this compound, detailing its strategic importance, the chemical principles governing its reactivity, and validated protocols for its use in the synthesis of PPIs. The narrative is designed to bridge theoretical understanding with practical, field-proven insights for professionals in drug discovery and development.

The Strategic Importance in Proton Pump Inhibitor (PPI) Synthesis

To appreciate the role of this compound, one must first understand the mechanism of the drugs it helps create.

The Target: H+/K+ ATPase (The Proton Pump)

PPIs function by irreversibly inhibiting the hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase) enzyme system, commonly known as the gastric proton pump.[5][6] This enzyme is the final and crucial step in the secretion of gastric acid into the stomach lumen.[3][7] By forming a covalent disulfide bond with cysteine residues on the pump, PPIs effectively shut down acid production, allowing damaged gastrointestinal tissue to heal.[5][7]

General Synthetic Architecture of PPIs

The molecular architecture of most PPIs consists of two core heterocyclic systems: a substituted benzimidazole ring and a substituted pyridine ring, linked by a methylsulfinyl (-CH₂-S(O)-) bridge. The general synthesis strategy involves the coupling of a reactive pyridine intermediate with a benzimidazole thiol, followed by a controlled oxidation of the resulting thioether to the active sulfoxide.

This is where this compound becomes the star player. It serves as a stable, yet activatable, precursor to the entire substituted pyridine portion of the final drug.

The Role of the N-oxide: Activating the 2-Methyl Group

The N-oxide functional group is not merely a passive placeholder; it is a strategic chemical handle that fundamentally alters the reactivity of the pyridine ring.[8][9] In its parent pyridine form, the C2-methyl group is relatively inert. The introduction of the N-oxide has two profound effects:

-

Electronic Activation: The electron-withdrawing nature of the N-oxide group increases the acidity of the protons on the adjacent methyl group.

-

Rearrangement Potential: It enables a facile rearrangement, often referred to as a Polonovski-type or Boekelheide rearrangement, upon treatment with an acylating agent like acetic anhydride.[10]

This rearrangement is the key transformation. It converts the stable 2-methyl group into a highly reactive electrophilic species, such as a 2-acetoxymethyl or, after further transformation, a 2-chloromethyl pyridine derivative.[11][12] This newly formed electrophilic center is now perfectly primed for nucleophilic attack by the benzimidazole thiol, forming the crucial thioether bond that constitutes the backbone of the PPI.

Diagram 1: General Synthetic Pathway for Pantoprazole

Caption: Synthetic pathway for Pantoprazole highlighting the N-oxide intermediate.

Detailed Protocols and Methodologies

The following protocols are presented as a comprehensive guide for the multi-step synthesis of a pantoprazole sulfide intermediate, starting from a precursor to this compound.

Protocol 1: Synthesis of this compound

This procedure is adapted from established synthetic routes where a nitro group at the 4-position is displaced by a methoxy group.[13]

-

Reaction: Nucleophilic Aromatic Substitution

-

Starting Material: 3-Methoxy-2-methyl-4-nitropyridine 1-oxide

-

Reagents: Sodium methoxide solution (30% in methanol), Methanol, Sulfuric Acid, Toluene, Petroleum Ether.

Step-by-Step Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-methoxy-2-methyl-4-nitropyridine 1-oxide (4.5 g, 25 mmol).

-

Add dry methanol (75 mL) to dissolve the starting material.

-

Slowly add 30% sodium methoxide solution (4.7 mL) to the stirred solution.

-

Heat the reaction mixture to 40°C and maintain stirring for 16 hours. Monitor the reaction progress by TLC.

-

After completion, cool the mixture in an ice bath.

-

Carefully neutralize the reaction mixture to pH 7 by the dropwise addition of concentrated sulfuric acid.

-

Filter the resulting mixture to remove precipitated salts and concentrate the filtrate completely under reduced pressure.

-

The oily, reddish residue is taken up in toluene (50 mL). Filter again to remove any remaining insoluble materials.

-

Concentrate the toluene filtrate to dryness to yield a yellow oily residue.

-

Induce crystallization by cooling the residue in an ice bath.

-

Triturate the resulting solid with petroleum ether (30 mL) at 40°C, filter, and dry in a desiccator to afford the final product.

| Parameter | Expected Value |

| Product | 3,4-Dimethoxy-2-methylpyridine 1-oxide |

| Appearance | Pale yellow crystalline solid |

| Expected Yield | ~88%[13] |

| Melting Point | 111-113°C[13] |

Diagram 2: Experimental Workflow for N-oxide Synthesis

Caption: Step-wise workflow for the synthesis of the target N-oxide.

Protocol 2: Activation and Condensation to Form Pantoprazole Sulfide

This protocol describes the "one-pot" activation of the N-oxide and subsequent condensation with the benzimidazole thiol, a common strategy to improve efficiency.[11][14]

-

Reaction: Rearrangement and Nucleophilic Substitution

-

Starting Materials: this compound, 5-(Difluoromethoxy)-2-mercaptobenzimidazole.

-

Reagents: Acetic anhydride, Thionyl chloride, Sodium hydroxide, Ethanol, Water.

Step-by-Step Procedure:

-

Activation (Part A - Acetoxylation): In a flask protected from moisture, dissolve this compound in acetic anhydride. Heat the mixture to initiate the rearrangement to the 2-acetoxymethyl-3,4-dimethoxypyridine intermediate. This step is often exothermic and requires careful temperature control.[15]

-

Activation (Part B - Chlorination): After the rearrangement is complete (monitored by TLC), the excess acetic anhydride is removed under vacuum. The residue is then treated with a chlorinating agent, such as thionyl chloride, typically in an inert solvent like dichloromethane, to convert the acetoxy intermediate into the more reactive 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.[12] Isolate this intermediate or use it directly in the next step.

-

Condensation (Coupling): In a separate reaction vessel, prepare a solution of sodium hydroxide in a mixture of ethanol and water.

-

Add 5-(difluoromethoxy)-2-mercaptobenzimidazole to the basic solution and stir until it dissolves, forming the sodium thiolate salt.

-

Slowly add a solution of the 2-chloromethyl-3,4-dimethoxypyridine hydrochloride (from step 2) to the thiolate solution at a controlled temperature (e.g., 40-50°C).

-

Stir the reaction mixture for several hours until the coupling is complete.[16]

-

Upon completion, the product, pantoprazole sulfide, often precipitates from the reaction mixture upon cooling or addition of water.

-

Collect the solid by filtration, wash with water and a cold organic solvent (e.g., ethanol or isopropanol) to remove impurities, and dry under vacuum.

| Parameter | Expected Value |

| Product | Pantoprazole Sulfide |

| Appearance | Off-white to white solid |

| Purity (HPLC) | >99% (after purification) |

Causality and Trustworthiness: This multi-step protocol is designed for efficiency and control. The initial N-oxide activation via rearrangement is a critical step that generates the necessary electrophile.[11] Using the crude chlorinated intermediate directly in the condensation step (an in situ approach) can minimize degradation and improve overall yield.[14] The final oxidation to Pantoprazole (the sulfoxide) is a separate, critical step not covered here, which requires careful control to avoid over-oxidation to the sulfone impurity.[17][18]

Conclusion

This compound is more than just an intermediate; it is a testament to strategic molecular design in medicinal chemistry. Its unique ability to facilitate the activation of an otherwise unreactive methyl group provides a robust and scalable pathway to the pyridine core of numerous proton pump inhibitors. Understanding the principles behind its reactivity and mastering the protocols for its use are essential skills for any scientist involved in the synthesis and development of this vital class of pharmaceuticals.

References

- 1. Buy this compound | 72830-07-0 [smolecule.com]

- 2. This compound | 72830-07-0 [chemicalbook.com]

- 3. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. droracle.ai [droracle.ai]

- 6. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]

- 7. drkumardiscovery.com [drkumardiscovery.com]

- 8. baranlab.org [baranlab.org]

- 9. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 10. Rabeprazole - Wikipedia [en.wikipedia.org]

- 11. asianjpr.com [asianjpr.com]

- 12. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. prepchem.com [prepchem.com]

- 14. researchgate.net [researchgate.net]

- 15. EP1085019A1 - Omeprazole synthesis - Google Patents [patents.google.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. pubs.acs.org [pubs.acs.org]

Application Note: A Verified Protocol for the Synthesis of 2-[(Pyridylmethyl)thio]-1H-benzimidazoles from Pyridine N-Oxide Precursors

Abstract

This document provides a detailed, field-verified protocol for the synthesis of 2-[[2-(pyridylmethyl)thio]]-1H-benzimidazoles, a core scaffold in many proton pump inhibitors (PPIs). The synthesis commences with the activation of a 3,4-Dimethoxy-2-methylpyridine N-oxide intermediate, followed by its coupling with a 2-mercapto-1H-benzimidazole derivative. This application note elucidates the underlying chemical principles, provides step-by-step experimental procedures, and explains the causality behind critical process parameters to ensure reproducibility and high yield. The protocols described herein are designed for researchers, chemists, and professionals in the field of drug development and medicinal chemistry.

Introduction and Scientific Background

The 2-[(pyridylmethyl)thio]-1H-benzimidazole scaffold is the foundational structure for a class of highly successful anti-ulcer drugs known as proton pump inhibitors, including omeprazole and rabeprazole.[1][2] These drugs function by covalently binding to the H+/K+-ATPase enzyme system (the "proton pump") in gastric parietal cells, effectively suppressing acid secretion.[]

The synthesis of this scaffold is a well-established process in medicinal chemistry, but its efficiency and success rely on a nuanced understanding of the reaction mechanism. A common and robust synthetic strategy involves a two-stage process:

-

Activation of the Pyridine Ring: The starting material, a substituted 2-methylpyridine N-oxide, is chemically activated. The N-oxide group is crucial as it facilitates the functionalization of the adjacent 2-methyl group, which is otherwise relatively unreactive.[4][5] This activation transforms the methyl group into a reactive electrophilic center, typically a halomethyl or acetoxymethyl group.

-

Nucleophilic Coupling: The activated pyridine derivative is then coupled with a nucleophilic 2-mercapto-1H-benzimidazole via a standard SN2 reaction to form the desired thioether linkage.[6][7]

This guide provides a comprehensive protocol for this synthesis, starting from this compound.

Reaction Mechanism and Workflow

The overall synthesis proceeds in two distinct, sequential chemical transformations. First, the pyridine N-oxide is activated, and second, it is coupled with the benzimidazole thiol.

Overall Synthetic Workflow

The process begins with the conversion of the stable N-oxide precursor into a highly reactive chloromethyl intermediate. This intermediate is then immediately used in the subsequent coupling step to form the final thioether product.

Caption: Overall workflow for the synthesis of the target benzimidazole thioether.

Mechanistic Rationale

The key to this synthesis is the activation of the 2-methyl group on the pyridine ring. Pyridine N-oxides are versatile intermediates that enable this transformation.[4][5]

-

Activation via Chlorination: Treatment of the N-oxide with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) is a common industrial method. This process is believed to proceed through a rearrangement that ultimately installs a chlorine atom on the methyl group, yielding a reactive 2-(chloromethyl)pyridine derivative.[8][9] This electrophilic intermediate is primed for nucleophilic attack.

-

Nucleophilic Substitution (SN2): The 2-mercapto-1H-benzimidazole is deprotonated by a base (e.g., NaOH) to form a highly nucleophilic thiolate anion. This anion then attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion and forming the stable C-S (thioether) bond.[6]

Caption: Logical flow of the reaction mechanism from N-oxide to thioether.

Experimental Protocols & Methodologies

This section provides detailed, step-by-step procedures for the synthesis.

Part A: Synthesis of 2-(chloromethyl)-3,4-dimethoxypyridine Hydrochloride

This protocol details the activation of the pyridine N-oxide to its chloromethyl derivative.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend this compound (1.0 eq) in anhydrous dichloromethane (10 mL per gram of N-oxide).

-

Cool the suspension to 0 °C using an ice-water bath.

-

Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise via the dropping funnel over 30-45 minutes. Causality Note: The slow, cooled addition is critical to control the exothermic reaction and prevent the formation of undesired byproducts.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (disappearance of the starting N-oxide), cool the mixture to room temperature and slowly evaporate the solvent and excess thionyl chloride under reduced pressure.

-

Add diethyl ether to the residue to precipitate the hydrochloride salt of the product.

-

Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride as a solid, which can be used in the next step without further purification.

Part B: Synthesis of 2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole

This protocol describes the coupling of the activated pyridine with 2-mercapto-1H-benzimidazole.

Materials:

-

2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride (from Part A)

-

2-Mercapto-1H-benzimidazole

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

Procedure:

-

In a reaction vessel, dissolve 2-Mercapto-1H-benzimidazole (1.0 eq) and sodium hydroxide (2.1 eq) in a mixture of ethanol and water (e.g., a 1:1 v/v mixture). Causality Note: The base deprotonates the thiol group to form the sodium thiolate salt, a potent nucleophile essential for the SN2 reaction.[10]

-

Stir the solution at room temperature until all solids have dissolved.

-

In a separate beaker, dissolve the 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride (1.05 eq) in water.

-

Add the solution of the chloromethyl pyridine derivative dropwise to the benzimidazole thiolate solution over 20-30 minutes. An immediate precipitation of the product may be observed.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring completion by TLC.[7]

-

Upon completion, collect the precipitated solid by filtration.

-

Wash the solid thoroughly with water to remove inorganic salts, followed by a wash with a cold ethanol/water mixture.

-

Dry the product under vacuum at 45-50 °C to a constant weight. The resulting solid is typically of high purity.

Quantitative Data Summary

The following table summarizes typical reactant quantities and expected outcomes for this synthesis protocol.

| Parameter | Value | Rationale / Notes |

| Part A: Activation | ||

| Pyridine N-oxide | 1.0 eq | Limiting reagent for the first step. |

| Thionyl Chloride (SOCl₂) | 1.2 - 1.5 eq | Excess ensures complete conversion of the N-oxide. |

| Reaction Temperature | 0 °C to 40 °C | Initial cooling controls exotherm, followed by heating to drive reaction. |

| Typical Yield | 85-95% | Yield of the crude hydrochloride salt intermediate.[9] |

| Part B: Coupling | ||

| 2-Mercaptobenzimidazole | 1.0 eq | Limiting reagent for the overall synthesis. |

| Sodium Hydroxide | 2.1 eq | One equivalent neutralizes the HCl salt, one deprotonates the thiol. |

| Chloromethyl Pyridine HCl | 1.05 eq | Slight excess ensures complete consumption of the valuable benzimidazole. |

| Reaction Temperature | 20-25 °C | Reaction proceeds efficiently at ambient temperature. |

| Overall Typical Yield | 75-85% | Based on the starting 2-Mercaptobenzimidazole. |

Safety and Handling

-

Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to release HCl and SO₂ gases. All operations must be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Sodium Hydroxide (NaOH): Caustic and can cause severe burns. Avoid contact with skin and eyes.

-

Solvents: Dichloromethane is a suspected carcinogen. Diethyl ether is extremely flammable. Handle all solvents in a fume hood away from ignition sources.

Conclusion

The described two-step protocol, beginning with the activation of this compound, provides a reliable and high-yielding pathway to synthesize 2-[[(pyridylmethyl)thio]]-1H-benzimidazoles. By understanding the mechanistic principles—namely, the N-oxide-facilitated activation of the 2-methyl group and the subsequent SN2 coupling—researchers can effectively troubleshoot and adapt this procedure for various substituted analogs, aiding in the development of novel therapeutic agents.

References

- 1. scispace.com [scispace.com]

- 2. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. benchchem.com [benchchem.com]

- 7. prepchem.com [prepchem.com]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole - Google Patents [patents.google.com]

- 10. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

analytical methods for quantification of 3,4-Dimethoxy-2-methylpyridine N-oxide

An Application Guide to the Quantitative Analysis of 3,4-Dimethoxy-2-methylpyridine N-oxide

Abstract

This comprehensive guide provides detailed analytical methods and protocols for the accurate quantification of this compound (CAS: 72830-07-0), a key impurity and synthetic intermediate related to the pharmaceutical agent Pantoprazole[1][2]. Designed for researchers, analytical scientists, and drug development professionals, this document outlines robust methodologies using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS). The protocols are grounded in established principles of analytical chemistry and adhere to rigorous validation standards as outlined by the International Council for Harmonisation (ICH)[3]. Each section explains the causality behind experimental choices, ensuring that the described methods are not only repeatable but also scientifically sound and self-validating[4][5].

Introduction: The Analytical Imperative

This compound is a substituted pyridine N-oxide with a molecular weight of 169.18 g/mol [6][7]. Its presence, even at trace levels, must be precisely controlled in pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product. Therefore, the development of sensitive, specific, and validated analytical methods for its quantification is a critical requirement in quality control and regulatory submissions.

This guide presents two primary analytical approaches: a widely accessible HPLC-UV method for routine quality control and a highly sensitive and specific LC-MS method for trace-level analysis and structural confirmation.

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle of the Method

Reversed-phase HPLC (RP-HPLC) is the cornerstone of pharmaceutical analysis due to its robustness and versatility. This method separates this compound from its related substances based on its polarity. The analyte is dissolved in a suitable solvent, injected into the HPLC system, and separated on a nonpolar stationary phase (C18) using a polar mobile phase. The compound's inherent UV chromophore allows for its detection and quantification using a UV detector. The choice of a C18 column is based on its proven efficacy in retaining and resolving a wide range of small organic molecules, including heterocyclic compounds like pyridine derivatives[8].

Experimental Protocol: HPLC-UV

2.1.1. Equipment and Materials

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

-

Data acquisition and processing software (e.g., Chromeleon™, Empower™).

-

Analytical column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Analytical balance.

-

Volumetric flasks, pipettes, and autosampler vials.

-

Syringe filters (0.45 µm, nylon or PTFE).

2.1.2. Reagents and Standards

-

Acetonitrile (ACN), HPLC grade.

-

Water, HPLC grade or purified to 18.2 MΩ·cm.

-

Phosphoric acid (H₃PO₄), analytical grade.

-

This compound reference standard (purity ≥98%).

2.1.3. Solution Preparation

-